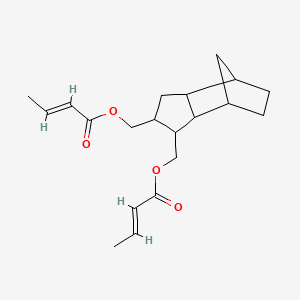
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.43392 g/mol . This compound is known for its unique structure, which includes an octahydro-4,7-methanoindene core with bis(methylene) dicrotonate groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate typically involves the reaction of octahydro-4,7-methanoindene with methylene dicrotonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) diacetate
- (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dibenzoate
Uniqueness
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is unique due to its specific structure and the presence of dicrotonate groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
93962-78-8 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
[3-[[(E)-but-2-enoyl]oxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C20H28O4/c1-3-5-18(21)23-11-15-10-16-13-7-8-14(9-13)20(16)17(15)12-24-19(22)6-4-2/h3-6,13-17,20H,7-12H2,1-2H3/b5-3+,6-4+ |
Clave InChI |
CGPNCWMQLDKAML-GGWOSOGESA-N |
SMILES isomérico |
C/C=C/C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)/C=C/C |
SMILES canónico |
CC=CC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


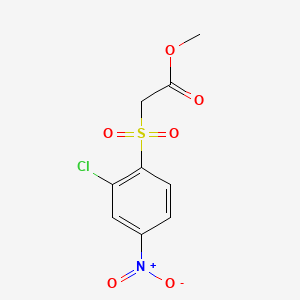



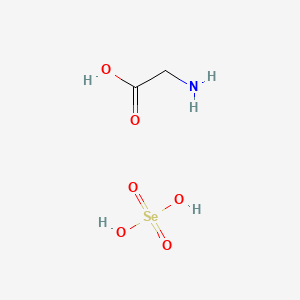

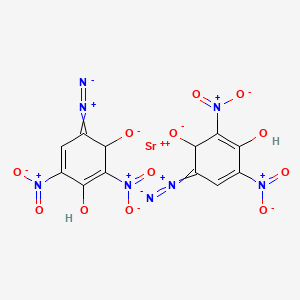
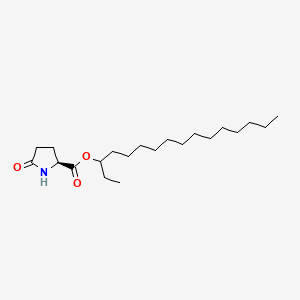
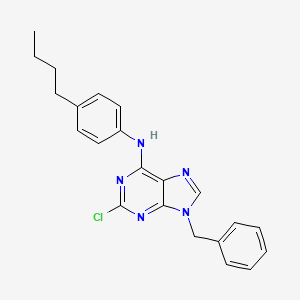
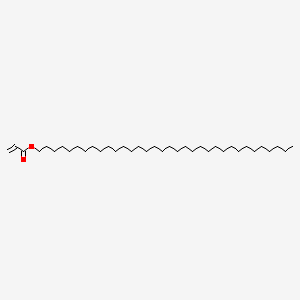
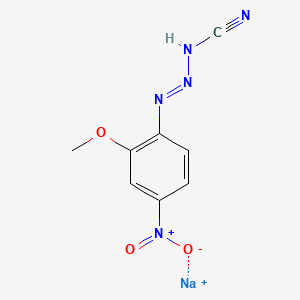
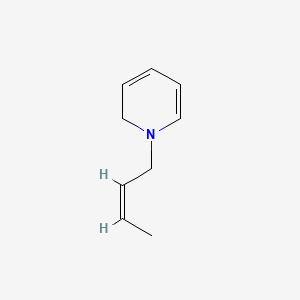
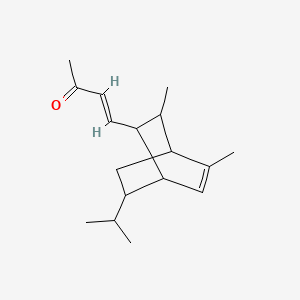
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
